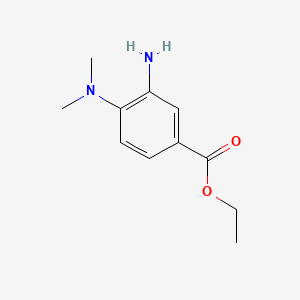

Ethyl 3-amino-4-(dimethylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is a benzoate ester that is ethyl benzoate substituted by a dimethylamino group at position 4 . It is a benzoate ester, a tertiary amino compound, and an ethyl ester . It is majorly used as a photo-initiator with a strong estrogenic activity, which finds application as an ultraviolet filter in sunscreens .

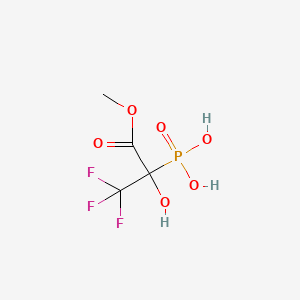

Molecular Structure Analysis

The molecular formula of Ethyl 4-dimethylaminobenzoate is C11H15NO2 . The molecules of this compound are essentially planar . The structure is linked into a chain along the a axis by weak C-H⋯O hydrogen bonds .Chemical Reactions Analysis

Ethyl 4-dimethylaminobenzoate is known to generate free radicals upon illumination, which is why it finds application as a photoinitiator in the polymerization of unsaturated prepolymers . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate is a white to light yellow to light orange powder to crystal . It has a melting point range of 63-66 °C . The molecular weight of the compound is 193.24 g/mol .Mechanism of Action

Target of Action

Ethyl 3-amino-4-(dimethylamino)benzoate, also known as Ethyl 4-dimethylaminobenzoate or Et-PABA, is a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator , which means its primary targets are the molecules that it interacts with upon exposure to light to initiate a photochemical reaction.

Mode of Action

Upon illumination, Et-PABA has the tendency to generate free radicals . These free radicals can then interact with other molecules in the system, such as monomers in a polymerization reaction, causing them to become reactive and initiate a chain reaction .

Biochemical Pathways

As a photo-initiator, it is involved in the initiation of photochemical reactions, such as polymerization . This suggests that it could affect pathways related to these processes.

Result of Action

The primary result of Et-PABA’s action as a photo-initiator is the initiation of photochemical reactions, such as polymerization . This can lead to the formation of polymers from monomers in the case of polymerization reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Et-PABA. For instance, the presence of light is crucial for its function as a photo-initiator

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Ethyl 3-amino-4-(dimethylamino)benzoate plays a significant role in biochemical reactions, particularly as a photoinitiator in visible light systems . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a co-initiator with camphorquinone to form self-adhesive composites for the fabrication of photosensitizers in dental materials . The nature of these interactions involves the initiation of photo polymerization of unsaturated prepolymers, which is crucial in the development of UV-curing coatings and inks .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a photoinitiator in cell encapsulation applications . This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its strong estrogenic activity can influence hormone-related cellular processes . Additionally, it is used in UV-curing coatings and inks, which can impact cellular responses to UV exposure .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a photoinitiator. It exerts its effects at the molecular level by generating free radicals upon illumination, which then initiate the polymerization process . This compound can also interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Its strong estrogenic activity suggests that it may bind to estrogen receptors, influencing gene transcription and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as below 30°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as acting as a photoinitiator for polymerization processes . At higher doses, it may cause toxic or adverse effects. For instance, its strong estrogenic activity could lead to hormonal imbalances and related adverse effects . Threshold effects and toxicity levels need to be carefully studied to determine safe dosage ranges for various applications .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways that involve the generation of free radicals, which initiate polymerization processes . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This compound’s hydrophilic nature allows it to be distributed efficiently within aqueous environments, impacting its effectiveness as a photoinitiator . Understanding its transport mechanisms can help optimize its use in various applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interaction with biomolecules and its overall biochemical activity .

Properties

IUPAC Name |

ethyl 3-amino-4-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNOYGFOGCRYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Guanosine 5'-monophosphate-[8-3H] diammonium salt](/img/structure/B575822.png)

![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)